molecular formula C11H17NO2 B15315566 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol

Cat. No.: B15315566
M. Wt: 195.26 g/mol
InChI Key: JNJQFCQMGGLDHM-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is a structurally complex organic compound featuring a furan ring substituted with a 2-methylcyclopropyl group, a propan-1-ol backbone, and an amino group at the 3-position.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-8(7)10-2-3-11(14-10)9(12)4-5-13/h2-3,7-9,13H,4-6,12H2,1H3

InChI Key

JNJQFCQMGGLDHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of biocatalysts, such as engineered enzymes, is also being explored to achieve more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C is often employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, tetrahydrofuran derivatives, and various amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, a structurally related propanol derivative. While this compound shares the propan-1-ol backbone with the target molecule, key differences in substituents and functional groups result in divergent properties and regulatory considerations:

Table 1: Structural and Functional Comparison

Property 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Core Structure Furan ring with cyclopropyl substituent, amino group Tolyl (methylbenzene) substituent, dimethyl groups
Functional Groups Amino (-NH2), hydroxyl (-OH) Hydroxyl (-OH), methyl (-CH3)
Regulatory Status Not addressed in provided evidence IFRA-regulated with category-specific limits
Safety Profile Unknown (no data) Evaluated by RIFM for fragrance safety

Key Findings from Evidence:

  • Regulatory Framework : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is subject to IFRA standards, which define safe usage levels across 12 product categories (e.g., cosmetics, detergents) . This contrasts with the lack of regulatory or safety data for the target compound.
  • Structural Implications : The aromatic tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol may enhance stability in fragrance formulations, whereas the cyclopropyl-furan motif in the target compound could introduce steric hindrance or reactivity, affecting bioavailability or metabolic pathways.

Limitations of Available Evidence

The comparison above extrapolates from structural analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, highlighting the need for further research into:

  • Toxicity and Safety: No RIFM or IFRA evaluations are available for the target compound.
  • Applications: Potential uses in fragrance or drug development remain speculative without experimental data.

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